molecular formula C14H20BNO5 B7953137 Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B7953137
M. Wt: 293.13 g/mol
InChI Key: RGQICXWXOROKKV-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the borylation of a pyridine derivative. One common method includes the reaction of 6-hydroxy-3-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring and the stability of the boronate ester group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boronate ester used in cross-coupling reactions.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity.

    Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: A structurally related compound with similar applications.

Uniqueness

Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to the presence of both a hydroxyl group and a boronate ester on the pyridine ring, which allows for diverse reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 6-oxo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-6-19-12(18)11-9(7-8-10(17)16-11)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQICXWXOROKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=O)C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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